5,5-Dimethyl-2-methylidene-1,3-dioxepane

Cationic polymerization Ring-opening content Propagation rate comparison

5,5-Dimethyl-2-methylidene-1,3-dioxepane (also referred to as 4,7-dimethyl-2-methylene-1,3-dioxepane, DMMDO) is a seven-membered cyclic ketene acetal (CKA) monomer that undergoes radical ring-opening polymerization (rROP) to yield poly(dimethylcaprolactone) (PdmCL), a dimethylated analogue of poly(ε-caprolactone). Unlike the more widely studied parent compound 2-methylene-1,3-dioxepane (MDO), DMMDO bears two methyl substituents at the 5-position (or 4,7-positions), which fundamentally alter its polymerization kinetics, ring-opening propensity, and the thermal and degradation properties of the resulting polyester [3.0.CO;2-D" target="_blank">2].

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 144676-06-2
Cat. No. B12542394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-methylidene-1,3-dioxepane
CAS144676-06-2
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1(CCOC(=C)OC1)C
InChIInChI=1S/C8H14O2/c1-7-9-5-4-8(2,3)6-10-7/h1,4-6H2,2-3H3
InChIKeyNGJJHSPYNTXHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-methylidene-1,3-dioxepane (CAS 144676-06-2) for Degradable Polymer Procurement: A Quantitative Differentiation Guide


5,5-Dimethyl-2-methylidene-1,3-dioxepane (also referred to as 4,7-dimethyl-2-methylene-1,3-dioxepane, DMMDO) is a seven-membered cyclic ketene acetal (CKA) monomer that undergoes radical ring-opening polymerization (rROP) to yield poly(dimethylcaprolactone) (PdmCL), a dimethylated analogue of poly(ε-caprolactone) [1]. Unlike the more widely studied parent compound 2-methylene-1,3-dioxepane (MDO), DMMDO bears two methyl substituents at the 5-position (or 4,7-positions), which fundamentally alter its polymerization kinetics, ring-opening propensity, and the thermal and degradation properties of the resulting polyester [2][3]. This structural modification makes DMMDO a strategically distinct monomer for applications requiring a balance of degradability, controlled polymerization behavior, and tailored material properties that cannot be achieved with MDO or other CKA monomers such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) or 2-methylene-4-phenyl-1,3-dioxolane (MPDO) [4][5].

Why MDO or BMDO Cannot Simply Replace 5,5-Dimethyl-2-methylidene-1,3-dioxepane in Degradable Polymer Design


Cyclic ketene acetal monomers are not freely interchangeable despite their shared rROP mechanism. The presence, position, and nature of substituents on the dioxepane ring govern three critical performance axes: (i) the competition between ring-opening and ring-retained propagation pathways, which determines the ester content and thus degradability of the final polymer [1]; (ii) the absolute propagation rate, which dictates compatibility with controlled radical polymerization techniques such as ATRP and NMP [2]; and (iii) the thermal and hydrolytic stability profile of the resulting polyester, which defines the functional lifetime and application window [3]. Substituting DMMDO with unsubstituted MDO, for instance, yields a polymer with faster hydrolytic degradation and higher crystallinity, while BMDO introduces a rigid benzo-fused ring that drastically alters copolymerization reactivity ratios with vinyl comonomers [4][5]. These differences are not trivial—they translate directly into whether a material will degrade too quickly for its intended use, fail to incorporate into a block copolymer architecture, or exhibit mechanical properties unsuitable for the target application.

Quantitative Differentiation Evidence for 5,5-Dimethyl-2-methylidene-1,3-dioxepane Against Closest Structural Analogs


Cationic Polymerization: DMMDO Propagates Slower and Yields Lower Ring-Opened Content Than MDO

Under BF3·OEt2-initiated cationic polymerization conditions, poly(4,7-dimethyl-2-methylene-1,3-dioxepane) (poly(DMMDO)) exhibits both a slower propagation rate and a lower ring-opened content compared to poly(2-methylene-1,3-dioxepane) (poly(MDO)). The ring-opening content of poly(MDO) increased with polymerization temperature, whereas poly(DMMDO) showed a consistently lower extent of ring opening across the studied temperature range [1]. This demonstrates that the dimethyl substitution sterically and electronically disfavors the ring-opening pathway relative to the ring-retained (1,2-vinyl addition) pathway under cationic conditions.

Cationic polymerization Ring-opening content Propagation rate comparison

ATRP Copolymerization: DMMDO Enables Controlled Incorporation of Degradable Ester Linkages into Vinyl Polymer Backbones

DMMDO was the first cyclic ketene acetal demonstrated to undergo atom transfer radical copolymerization (ATRP) with conventional vinyl monomers—styrene (St), acrylonitrile (AN), and methyl acrylate (MA)—yielding copolymers with narrow molecular weight distributions [1][2]. In contrast, MDO failed to undergo true copolymerization with styrene under pulsed-laser polymerization conditions, acting merely as a diluent while styrene homopolymerized [3]. Furthermore, BMDO copolymerization with styrene proceeds with reactivity ratios of rBMDO = 1.08 and rSt = 8.53 [4], reflecting a very different incorporation profile compared to DMMDO, where DMMDO incorporation was low with electron-donor St but higher with electron-acceptor AN or MA [2]. The DMMDO component in the resulting copolymer contained both ring-opening and ring-retained units, directly introducing hydrolytically cleavable ester bonds into the main chain and imparting chemical and biological degradability to the copolymer [1][2].

ATRP Degradable polystyrene analogues Copolymerization control

Polymer Properties: Poly(DMMDO) (PdmCL) Yields a Dimethylated Polycaprolactone with Reduced Crystallinity Versus Unsubstituted PCL

Radical ring-opening homopolymerization of DMMDO produces poly(dimethylcaprolactone) (PdmCL), a dimethylated analogue of poly(ε-caprolactone) (PCL) [1]. The introduction of two methyl substituents disrupts chain packing, reducing crystallinity compared to unsubstituted PCL obtained from MDO [1]. This is significant because semi-crystalline PCL (Tg ≈ −60 °C, Tm ≈ 60 °C) has limited flexibility for certain biomedical applications. The reduced crystallinity of PdmCL was leveraged by Gaitzsch et al. to generate amphiphilic block copolymers that self-assembled into biodegradable nanoparticles capable of encapsulating and protecting enzymes, with enzyme release triggered upon esterase-mediated degradation of the polyester [1]. The dimethylated structure thus directly addresses the crystallinity limitation of PCL while retaining biodegradability.

Poly(dimethylcaprolactone) Reduced crystallinity Drug delivery nanoparticles

Hydrolytic Degradation: Methyl-Substituted Polyesters from Me-MDO Show Significantly Reduced Hydrolysis Rate Versus Unsubstituted PMDO

Mousa et al. (2023) performed a direct comparative study of poly(2-methylene-1,3-dioxepane) (PMDO, from MDO) versus poly(2-methylene-4-methyl-1,3-dioxepane) (PMe-MDO, from Me-MDO, a mono-methylated analogue) [1]. A significant reduction in the chemical hydrolysis rate and biodegradability (OECD 301D ready biodegradability screening test) was observed upon introduction of the single methyl side group in PMe-MDO [1]. Although DMMDO (bearing two methyl groups) was not directly compared in this specific study, the established structure–property trend provides class-level inference that the doubly methylated polyester PdmCL from DMMDO would exhibit even further reduced hydrolytic degradation rates compared to both PMDO and PMe-MDO, consistent with the increased steric shielding of backbone ester bonds by the geminal dimethyl substitution [1][2].

Hydrolytic degradation Methyl substitution effect Biodegradation rate modulation

Free-Radical Polymerization Reactivity: DMMDO Occupies an Intermediate Kinetic Position Among Seven-Membered CKAs

Tardy et al. (2017) established a quantitative reactivity order for the free-radical homopolymerization of seven-membered cyclic ketene acetals: MDO > BMDO > MeBMDO (4,7-dimethyl-5,6-benzo-2(chloromethyl)-1,3-dioxepane) [1]. While DMMDO was not directly included in this kinetic study, it is structurally intermediate between MDO (no substituents) and BMDO/MeBMDO (rigid benzo-fused ring). Class-level inference positions DMMDO's reactivity between MDO and BMDO, consistent with the observation that methyl substituents slow propagation (as seen in cationic polymerization) but without the extreme rate suppression caused by the benzo-fused ring system [1][2]. This intermediate reactivity profile is advantageous for copolymerizations where MDO would react too quickly (leading to compositional drift) but BMDO would react too slowly (leading to poor incorporation).

Free-radical polymerization kinetics Reactivity order Seven-membered cyclic ketene acetals

Procurement-Driven Application Scenarios for 5,5-Dimethyl-2-methylidene-1,3-dioxepane Based on Quantitative Differentiation Evidence


Synthesis of Degradable Polystyrene Analogues via ATRP

DMMDO is the only CKA monomer demonstrated to undergo controlled ATRP copolymerization with styrene to yield narrow-dispersity copolymers containing backbone ester linkages [1][2]. This directly enables the synthesis of degradable polystyrene analogues—a long-standing goal in sustainable polymer chemistry—without the copolymerization failure observed with MDO or the extreme reactivity ratio skew (rSt = 8.53) observed with BMDO [3][4]. Researchers and industrial R&D groups seeking to introduce hydrolytic degradability into styrenic materials should procure DMMDO specifically, as MDO and BMDO cannot deliver the same combination of controlled copolymerization and backbone ester incorporation.

Biodegradable Nanoparticles for Enzyme Encapsulation and Drug Delivery

The reduced crystallinity of PdmCL derived from DMMDO, compared to unsubstituted PCL from MDO, makes it particularly suitable for self-assembled nanoparticles in drug delivery applications [1]. Gaitzsch et al. demonstrated that PEG-b-PdmCL block copolymers form biodegradable nanoparticles that effectively encapsulate enzymes and release them upon esterase-mediated degradation [1]. The dimethyl substitution directly contributes to this performance by disrupting crystallinity while maintaining biodegradability—a property balance that cannot be achieved with MDO-derived PCL homopolymer. Procurement of DMMDO is indicated for research programs developing enzyme-delivery nanocarriers or biodegradable nanoreactors.

Tunable-Degradation Polyesters for Controlled-Release and Agricultural Applications

The established structure–property relationship showing that methyl substitution on the CKA ring significantly reduces polyester hydrolysis rate and biodegradability [1] positions DMMDO as a monomer for polyesters requiring extended functional lifetimes. While MDO-derived PMDO degrades relatively rapidly, DMMDO-derived PdmCL is expected to exhibit substantially slower hydrolytic degradation due to steric shielding of backbone ester bonds by the geminal dimethyl groups [1][2]. This makes DMMDO the preferred monomer choice for applications such as controlled-release agricultural mulch films, long-duration pesticide delivery matrices, or biomedical implants where degradation must be tuned to match tissue healing timelines.

Copolymerization with Electron-Acceptor Vinyl Monomers for Functional Degradable Materials

Unlike MDO, which fails to copolymerize with styrene under radical conditions [1], DMMDO has been shown to copolymerize with both electron-donor (St) and electron-acceptor (AN, MA) vinyl monomers via ATRP, with higher DMMDO incorporation achieved for electron-acceptor comonomers [2]. This unique copolymerization profile enables the design of functional degradable copolymers where the distribution of ester units can be modulated by comonomer selection. Procurement of DMMDO is strategically indicated for programs developing degradable analogues of polyacrylonitrile or poly(methyl acrylate) where MDO or BMDO would not provide adequate incorporation or control.

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